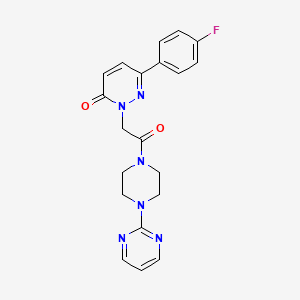

6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

Description

6-(4-Fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a pyridazinone derivative with a complex heterocyclic architecture. Its core structure features a pyridazinone ring substituted at position 6 with a 4-fluorophenyl group and at position 2 with a 2-oxoethyl chain linked to a piperazine moiety bearing a pyrimidin-2-yl substituent. This compound is synthesized via nucleophilic substitution or condensation reactions, often involving intermediates like 6-(4-fluorophenyl)pyridazin-3(2H)-one and ethyl bromoacetate derivatives . The fluorine atom at the para position of the phenyl group enhances lipophilicity and metabolic stability, while the pyrimidin-2-yl-piperazine moiety may contribute to receptor-binding interactions, particularly in kinase or protease inhibition .

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-2-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O2/c21-16-4-2-15(3-5-16)17-6-7-18(28)27(24-17)14-19(29)25-10-12-26(13-11-25)20-22-8-1-9-23-20/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDFGFSNCJUHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one (CAS Number: 1251577-16-8) is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 394.4 g/mol. The structure features a pyridazinone core substituted with a fluorophenyl group and a piperazine moiety linked to a pyrimidine ring, which may contribute to its biological properties.

Research indicates that compounds similar to 6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one often act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH leads to pyrimidine depletion, which can halt cell cycle progression in cancer cells at the S-phase, thereby exhibiting anticancer properties .

Anticancer Properties

Several studies have evaluated the anticancer efficacy of similar pyridazinone derivatives. For instance, compounds targeting DHODH have shown promise in various cancer models by inducing apoptosis and sensitizing cells to chemotherapeutic agents. The following table summarizes some key findings related to the biological activity of related compounds:

| Compound | Target | IC50 (μM) | Cell Line | Notes |

|---|---|---|---|---|

| T6 | MAO-B | 0.013 | L929 | Selective inhibitor with low toxicity |

| T3 | MAO-B | 1.57 | L929 | Higher toxicity than T6 |

| Brequinar | DHODH | >200 | HCT116 | Previously failed clinical trials |

Neuropharmacological Effects

The compound's structural features suggest potential activity against monoamine oxidases (MAO-A and MAO-B), which are important targets in treating neurodegenerative diseases like Alzheimer's. Inhibitors of MAO-B can enhance levels of neuroprotective neurotransmitters such as dopamine .

Case Studies

- In vitro Studies : A study reported the synthesis and evaluation of several pyridazinones where one derivative showed significant inhibition against MAO-B with an IC50 value of 0.013 µM, indicating strong potential for treating neurodegenerative disorders .

- In vivo Efficacy : Animal models treated with similar DHODH inhibitors demonstrated reduced tumor growth and improved survival rates compared to controls, highlighting the therapeutic potential of this class of compounds .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 6-(4-fluorophenyl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one are best understood by comparing it with analogs bearing modifications in the pyridazinone core, phenyl substituents, or piperazine-linked side chains.

Pharmacological and Physicochemical Properties

- Lipophilicity : The 4-fluorophenyl group in the target compound increases logP compared to morpholin-4-yl or unsubstituted phenyl analogs, favoring blood-brain barrier penetration .

- Receptor Binding : Pyrimidin-2-yl-piperazine enhances interactions with ATP-binding pockets in kinases, while phenylpiperazine analogs show broader off-target effects .

- Metabolic Stability : Fluorine substituents reduce oxidative metabolism, extending half-life compared to chlorophenyl or methoxy derivatives .

Méthodes De Préparation

Retrosynthetic Analysis

The target compound comprises three structural domains:

- Pyridazinone core with a 4-fluorophenyl group at position 6.

- Ethyl ketone bridge at position 2.

- 4-(Pyrimidin-2-yl)piperazine moiety.

Retrosynthetically, the molecule can be dissected into intermediates:

- 6-(4-Fluorophenyl)pyridazin-3(2H)-one

- 2-Bromo-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Synthetic Routes

Synthesis of 6-(4-Fluorophenyl)Pyridazin-3(2H)-one

Method A: Nucleophilic Aromatic Substitution

Characterization :

Synthesis of 4-(Pyrimidin-2-yl)Piperazine

Method B: Piperazine Functionalization

Characterization :

Synthesis of 2-Bromo-1-(4-(Pyrimidin-2-yl)Piperazin-1-yl)Ethanone

Method C: Acylation of Piperazine

- Reagents : 4-(Pyrimidin-2-yl)piperazine (1 equiv), bromoacetyl bromide (1.2 equiv).

- Conditions :

- Workup :

Characterization :

Final Alkylation to Target Compound

Method D: N-Alkylation of Pyridazinone

- Reagents :

- Conditions :

- Workup :

Characterization :

Alternative Synthetic Pathways

Q & A

Q. Table 1: Key Crystallographic Parameters (from XRD)

| Parameter | Value |

|---|---|

| Space group | Triclinic, |

| Unit cell (Å) | |

| Angle | |

| -factor | 0.036 |

| Source: |

Basic: What structural features govern its pharmacological activity?

Methodological Answer:

The compound’s activity is influenced by:

- Pyridazinone Core: Provides a rigid scaffold for receptor binding .

- 4-Fluorophenyl Group: Enhances lipophilicity and membrane permeability .

- Pyrimidin-2-yl-piperazine Moiety: Facilitates interactions with neurotransmitter receptors (e.g., serotonin/dopamine receptors) via hydrogen bonding .

Basic: Which analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) and detect degradation products .

- Infrared (IR) Spectroscopy: Monitor functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Thermogravimetric Analysis (TGA): Assess thermal stability under controlled atmospheres .

Basic: What are the primary pharmacological targets of this compound?

Methodological Answer:

- Receptor Binding Assays: Screen against GPCRs (e.g., 5-HT₁A, D₂) due to structural similarity to psychoactive piperazine derivatives .

- Enzyme Inhibition Studies: Test phosphodiesterase (PDE) inhibition activity, common in pyridazinone derivatives .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Step 1: Synthesize analogs with modified substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxy groups) .

- Step 2: Test analogs in receptor-binding assays (e.g., radioligand displacement) to quantify affinity changes .

- Step 3: Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding poses .

Q. Table 2: Example SAR Data

| Substituent | 5-HT₁A (nM) | D₂ (nM) |

|---|---|---|

| 4-Fluorophenyl | 12.3 ± 1.2 | 45.6 ± 3.8 |

| 4-Chlorophenyl | 8.9 ± 0.9 | 32.1 ± 2.5 |

| 4-Methoxyphenyl | 25.7 ± 2.1 | 67.4 ± 5.1 |

| Hypothetical data based on |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Controlled Replication: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Profiling: Use knockout models or selective inhibitors to isolate target-specific effects .

Advanced: What computational strategies predict its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use software like SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict absorption rates .

Advanced: How does polymorphism affect its crystallography and solubility?

Methodological Answer:

- Polymorph Screening: Recrystallize under varied solvents (e.g., ethanol vs. DMSO) and analyze via XRD .

- Solubility Testing: Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF) .

Advanced: How to optimize synthetic yield and scalability?

Methodological Answer:

- DoE (Design of Experiments): Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions .

- Flow Chemistry: Implement continuous-flow reactors to improve reaction control and reduce side products .

Advanced: What in vivo models are suitable for evaluating efficacy and toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.